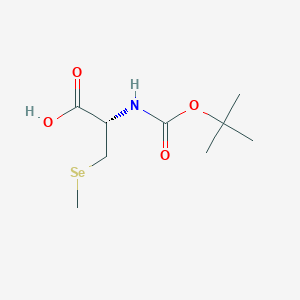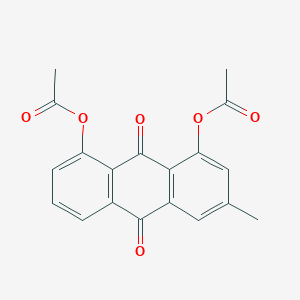![molecular formula C20H12N2 B13149418 Dibenzo[b,j][4,7]phenanthroline CAS No. 223-00-7](/img/structure/B13149418.png)
Dibenzo[b,j][4,7]phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[b,j][4,7]phenanthroline is a heterocyclic compound that belongs to the class of biquinolines It is characterized by its fused ring structure, which includes two benzene rings and a phenanthroline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzo[b,j][4,7]phenanthroline can be synthesized through various methods. One of the most efficient methods involves the Friedländer condensation of 2-aminoarylketone with 1,4-cyclohexanedione under solvent-free conditions using p-toluenesulphonic acid as a catalyst . This method is known for its rapid and efficient production of this compound derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[b,j][4,7]phenanthroline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzo[b,j][4,7]phenanthroline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of dibenzo[b,j][4,7]phenanthroline involves its interaction with molecular targets such as DNA and enzymes. For example, its anticancer activity is attributed to its ability to intercalate into DNA, thereby disrupting the replication process and inducing cell death . The specific pathways involved depend on the particular derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Dibenzo[b,j][4,7]phenanthroline can be compared with other similar compounds, such as:
Phenazine: Known for its antimicrobial and antitumor properties.
Phenanthroline: Used as a ligand in coordination chemistry and for its biological activities.
Quinoline: Widely used in the pharmaceutical industry for its antimalarial and anticancer properties.
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its derivatives have shown a broad range of activities, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
223-00-7 |
|---|---|
Molekularformel |
C20H12N2 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
quinolino[3,2-a]acridine |
InChI |
InChI=1S/C20H12N2/c1-3-7-17-13(5-1)11-15-16-12-14-6-2-4-8-18(14)22-20(16)10-9-19(15)21-17/h1-12H |
InChI-Schlüssel |
UNCAYXRSJSUBAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC4=NC5=CC=CC=C5C=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


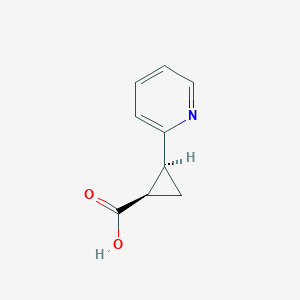

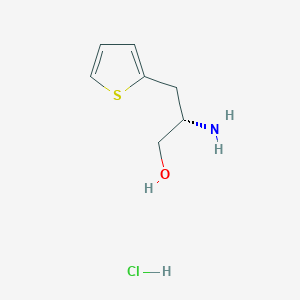
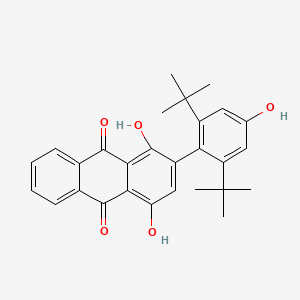
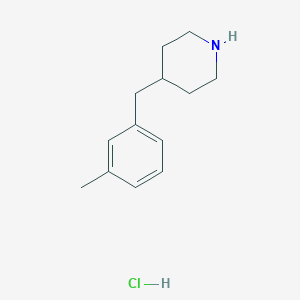
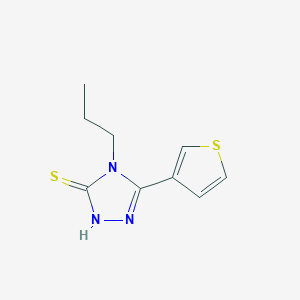

![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
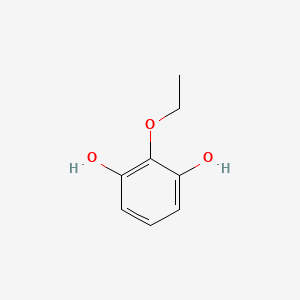

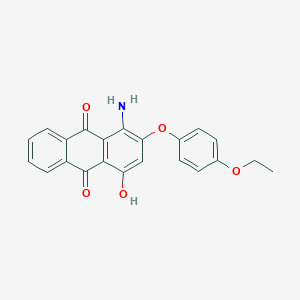
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
